molecular formula C12H15BrN2O2S2 B2548080 5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide CAS No. 2415470-46-9

5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2548080
CAS No.: 2415470-46-9
M. Wt: 363.29
InChI Key: IWDXWJQKZUDAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide is a complex organic compound featuring a bromine atom, a pyridine ring, and a dithiepan ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Dithiepan Ring: This step involves the cyclization of appropriate thiol precursors under basic conditions to form the 1,4-dithiepan ring.

    Hydroxylation: Introduction of the hydroxyl group to the dithiepan ring, often achieved through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Amidation: Coupling of the brominated pyridine with the dithiepan derivative to form the final carboxamide compound, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-CPBA, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    5-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide is unique due to the specific combination of functional groups and the position of the bromine atom, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S2/c13-10-3-9(4-14-5-10)11(16)15-6-12(17)7-18-1-2-19-8-12/h3-5,17H,1-2,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXWJQKZUDAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.